![molecular formula C14H15ClN2O4S B2780471 1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097917-11-6](/img/structure/B2780471.png)
1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
“1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives, such as this compound, are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The non-H atoms in the pyrrolidine ring are nearly coplanar .Scientific Research Applications
Drug Discovery
Pyrrolidine-2,5-dione is a versatile scaffold used in drug discovery . It’s used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
3. Synthesis of New Heterocyclic Amino Acid Derivatives Pyrrolidine-2,5-dione is used in the synthesis of new heterocyclic amino acid derivatives . The synthesis and diversification of novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
4. Physicochemical and Metabolic Properties of δ-Amino Acid Oxetane Derivatives Several reports are devoted to the synthesis and evaluation of the physicochemical and metabolic properties of δ-amino acid oxetane derivatives . This study aimed to develop and synthesise new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
Microwave-Assisted Synthesis
The compound can be used in microwave-assisted synthesis . For example, it can be used in the synthesis of 3-pyrrole substituted 2-azetidinones from 1 mmol of (±)-trans 3-amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one with 1.2 mmol of 2,5-dimethoxytetrahydrofuran using molecular iodine as a catalyst .
Future Directions
properties
IUPAC Name |
1-[[1-(3-chlorophenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c15-11-2-1-3-12(6-11)22(20,21)16-7-10(8-16)9-17-13(18)4-5-14(17)19/h1-3,6,10H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYWHNIZALATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
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